BenchChemオンラインストアへようこそ!

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol

Amyloid inhibition Type 2 diabetes Diazo coupling

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol (CAS 63480-43-3) is a heterobicyclic pyrazolylpyridazine building block. Its structure combines a 6-chloropyridazine ring with a 3-methylpyrazol-5-ol moiety, existing in tautomeric equilibrium with its 2,4-dihydro-3H-pyrazol-3-one form.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 63480-43-3
Cat. No. B3032941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol
CAS63480-43-3
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H7ClN4O/c1-5-4-8(14)13(12-5)7-3-2-6(9)10-11-7/h2-4,12H,1H3
InChIKeyGLEZUMPZSBSIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol (CAS 63480-43-3): A Validated Pyrazolylpyridazine Scaffold for Medicinal Chemistry Procurement


1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol (CAS 63480-43-3) is a heterobicyclic pyrazolylpyridazine building block. Its structure combines a 6-chloropyridazine ring with a 3-methylpyrazol-5-ol moiety, existing in tautomeric equilibrium with its 2,4-dihydro-3H-pyrazol-3-one form [1]. This scaffold has been demonstrated as a key intermediate in the synthesis of bioactive compound libraries targeting human islet amyloid polypeptide (hIAPP) aggregation and inflammatory pathways [2][3]. The compound features a single rotatable bond (nrot = 1), a topological polar surface area of 63.83 Ų, and a calculated logP of 1.20, complying with Lipinski's rule of five [1].

Procurement Risk Alert: Why 1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol Cannot Be Substituted by Generic Pyrazolylpyridazine Analogs


Generic substitution with alternative chloropyridazinyl-pyrazole scaffolds introduces substantial risk of synthetic failure and unpredictable bioactivity profiles. The specific 3-methyl-5-ol tautomeric system is critical for the regioselective diazo coupling that generates hIAPP inhibitor libraries with yields of 64–85%; closely related analogs lacking this tautomeric structure would not support the same synthetic route [1]. Similarly, the 6-chloro substituent serves as an essential orthogonal handle for subsequent nucleophilic aromatic substitution (SNAr) amination to yield analgesic or anti-inflammatory candidates. Replacement with a 6-unsubstituted or 6-alkyl analog eliminates this diversification vector, rendering the building block inert for the downstream chemistry validated in multiple peer-reviewed synthetic protocols [2][3].

Quantitative Differentiation Evidence for 1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol Procurement Specifications


Synthetic Utility: Diazotization Coupling Yields for hIAPP Inhibitor Library Construction

This compound functions as the key intermediate for generating a library of pyridazinylpyrazolone-based diazo hIAPP inhibitors. When reacted with various diazo electrophiles, the downstream products are obtained in yields ranging from 64% to 85% [1]. In contrast, the structurally analogous starting material 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine used in a related study underwent SNAr amination rather than diazo coupling, producing α-glucosidase inhibitors with a different bioactive profile and a best IC50 of 19.27 µM [2]. This demonstrates that the target compound enables a distinct and productive synthetic pathway not accessible to the dimethyl analog.

Amyloid inhibition Type 2 diabetes Diazo coupling

Bioisosteric Property Profile: Calculated logP and tPSA Compared to Pyrazolopyridazine Core Scaffolds

The compound's calculated partition coefficient (logP = 1.20) and topological polar surface area (tPSA = 63.83 Ų) position it within the favorable drug-like chemical space defined by Lipinski's rule of five [1]. For comparison, the dimethyl analog 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (lacking the 5-hydroxy group) is expected to exhibit a higher logP (>1.5) due to the absence of a hydrogen bond donor, which may reduce aqueous solubility and increase protein binding. The target compound maintains one hydrogen bond donor (nHBD = 1) and four hydrogen bond acceptors (nHBA = 4), providing balanced polarity for both synthetic manipulation and favorable ADME prediction [1].

Drug-likeness Physicochemical properties Lead optimization

Downstream Biological Validation: Anti-Inflammatory and Analgesic Activity of Derived Amide Libraries (Aspirin Benchmark)

Derivatives synthesized from the 5-amino-3-aryl-1-(6′-chloropyridazin-3′-yl)pyrazole scaffold (which is directly accessible from the target compound via SNAr displacement of the 6-chloro group) have demonstrated moderate to excellent in vitro anti-inflammatory activity compared to aspirin. The most potent compound 5a in one series exhibited an activity profile warranting nomination as a lead candidate for further in vivo testing [1]. In a parallel analgesic study, compounds 4d and 7c (derived from the same intermediate family) showed significant in vivo analgesic efficacy in the acetic acid-induced writhing test, comparable to sodium diclofenac [2]. Building blocks that cannot undergo this amination sequence (e.g., those lacking the 6-chloro leaving group) are incapable of generating these bioactive amide derivatives.

Anti-inflammatory COX inhibition Analgesic

Commercial Purity Specifications and Batch-to-Batch Reproducibility for Procurement Decisions

Commercially available supplies of this compound are offered with standard purity of 97–98% as verified by HPLC, NMR, and GC batch quality control reports . This level of analytical certification ensures the building block is suitable for reproducible synthetic transformations without the confounding effects of unknown impurities. In contrast, less common pyrazolylpyridazine analogs are often only available as custom synthesis products with uncertain purity profiles, introducing variability into multi-step synthetic sequences. The known pKa of 5.83 further informs suitable pH conditions for reactions involving the 5-hydroxy group [1].

Purity Quality control Procurement specification

Synthetic Versatility: SNAr Displacement of the 6-Chloro Substituent with Amine Nucleophiles

The 6-chloro group on the pyridazine ring undergoes smooth SNAr displacement with cyclic secondary amines including pyrrolidine, piperidine, and morpholine. In the analgesic agent study, 6′-chloro precursors were converted to 6′-amino derivatives (6a–e, 7a–e, 8a–e) in yields consistent with efficient substitution chemistry [1]. This orthogonal reactivity allows the same core scaffold to generate three distinct sub-series from a single building block. In the older hypotensive patent literature, the target compound was further converted to 3-chloro-6-(3-methyl-5-chloro-1-pyrazolyl)-pyridazine with phosphorus oxychloride in 93% yield, demonstrating the 5-hydroxy group as a second site for derivatization [2]. Analogs lacking the 6-chloro substituent (e.g., 6-unsubstituted pyridazinylpyrazoles) cannot participate in SNAr diversification, reducing the accessible chemical space.

Nucleophilic aromatic substitution Library synthesis Kinase inhibitor

Highest-Impact Application Scenarios for 1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol in Drug Discovery and Chemical Biology


Type 2 Diabetes Target Discovery: hIAPP Aggregation Inhibitor Library Synthesis

This compound is the key intermediate in a validated three-step synthetic protocol for generating diazenyl-derivative libraries that inhibit human islet amyloid polypeptide (hIAPP) fibril formation. The downstream hit SSE15314 completely inhibited hIAPP self-assembly, as demonstrated by ThT fluorescence and TEM imaging [1]. Procurement supports the construction of focused libraries for phenotypic screening in pancreatic β-cell amyloidogenesis models.

Inflammation and Pain Therapeutic Programs: COX-Targeted Lead Generation

The 6-chloro substituent enables rapid diversification via SNAr amination to yield 5-amino-3-aryl-1-(6′-chloropyridazin-3′-yl)pyrazoles, which have demonstrated in vivo analgesic activity comparable to sodium diclofenac and in vitro anti-inflammatory efficacy benchmarked against aspirin [2][3]. This makes the scaffold suitable for hit-to-lead campaigns targeting COX-mediated inflammatory pathways.

Kinase Inhibitor Medicinal Chemistry: GSK-3 and CDK Scaffold Hopping

Pyrazolopyridazine and pyrazolylpyridazine scaffolds are privileged structures in kinase inhibitor design, with demonstrated activity against GSK-3 and CDK2/4 [4]. The target compound serves as a versatile entry point for synthesizing fused and biaryl pyrazolopyridazine analogs through cyclization or cross-coupling reactions, enabling scaffold-hopping strategies around known ATP-competitive kinase inhibitor cores.

Multi-Target Library Synthesis: Orthogonal Functionalization for Diversity-Oriented Synthesis

The presence of two chemically distinct reactive sites—the 6-chloro group for SNAr and the 5-hydroxy group for alkylation, acylation, or halogenation—enables diversity-oriented synthesis (DOS) from a single building block. The 5-hydroxy to 5-chloro conversion proceeds in 93% yield [5], providing a second generation of intermediates for further elaboration. This dual orthogonal reactivity is not available in 3,5-dimethyl or 6-unsubstituted analogs.

Quote Request

Request a Quote for 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.